EGFR Tyrosine Kinase Inhibition in the 5-Arylthieno[2,3-d]pyrimidine Class: Potent Lead Compounds 3b and 3f
In the 5-arylthieno[2,3-d]pyrimidine series studied by El-Ansary et al. (2016), compounds bearing the 5-phenylthieno[2,3-d]pyrimidin-4-amine core with substituted anilino groups at position 4 were evaluated for EGFR-TK enzymatic inhibition and MCF-7 cytotoxicity. Two lead compounds (3b and 3f) demonstrated excellent dual activity: cytotoxic activity against the MCF-7 breast cancer cell line and inhibition of epidermal growth factor receptor tyrosine kinase (EGFR-TK) in vitro [1]. While specific IC50 values for the target N-(4-methoxybenzyl) analog were not reported in this study, the 4-benzylamino substitution pattern represents a structural extension of the 4-anilino series, with the methylene spacer potentially altering kinase selectivity relative to the direct N-phenyl analogs. The class-level evidence supports EGFR-TK as a relevant target for procurement decisions involving this scaffold. Caution: This is class-level inference; direct IC50 data for the exact target compound were not identified in the public literature.
| Evidence Dimension | EGFR-TK inhibition and MCF-7 cytotoxicity (class-level) |
|---|---|
| Target Compound Data | Not directly reported; compound contains the 5-phenylthieno[2,3-d]pyrimidin-4-amine core present in active compounds 3b and 3f |
| Comparator Or Baseline | Compounds 3b and 3f (4-anilino-5-arylthieno[2,3-d]pyrimidines) from El-Ansary et al. 2016; described as potent leads with excellent cytotoxic and EGFR-TK enzymatic inhibition activity |
| Quantified Difference | Not quantifiable for the target compound; class-level structural similarity to active leads noted |
| Conditions | In vitro EGFR-TK enzymatic assay; MCF-7 human breast adenocarcinoma cell line cytotoxicity (El-Ansary et al., Chem. Pharm. Bull. 2016) |
Why This Matters
Procurement decisions for EGFR-TK focused research programs should consider this compound's 5-aryl scaffold as a validated chemotype for kinase inhibition, though direct potency benchmarking against the 3b/3f leads requires experimental confirmation.
- [1] El-Ansary, A. K.; Kamal, A. M.; Al-Ghorafi, M. A. Design, Synthesis and Biological Evaluation of Some 5-Arylthieno[2,3-d]pyrimidines as Potential Anti-cancer Agents. Chem. Pharm. Bull. 2016, 64 (8), 1172–1180. DOI: 10.1248/cpb.c16-00291. View Source
